2-[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propanoic acid
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Overview
Description
Preparation Methods
The synthesis of 2-[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propanoic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of pyridine derivatives with hydrazine, followed by cyclization and oxidation steps to form the pyridazinone ring . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
2-[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups on the pyridazinone ring.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine or pyridazinone rings are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 2-[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
2-[6-Oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]propanoic acid can be compared with other similar compounds, such as:
3-(6-Oxo-3-pyridin-4-ylpyridazin-1(6h)-yl)propanoic Acid: This compound has a similar structure but may differ in its reactivity and applications.
Indole Derivatives: These compounds also contain heterocyclic rings and have diverse biological activities, making them useful for comparison in terms of chemical behavior and applications. The uniqueness of this compound lies in its specific ring structure and the resulting chemical properties, which differentiate it from other similar compounds.
Properties
IUPAC Name |
2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-8(12(17)18)15-11(16)3-2-10(14-15)9-4-6-13-7-5-9/h2-8H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPQCBUIILTXRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)C=CC(=N1)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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